Bienvenue dans la boutique en ligne BenchChem!

1-Ethyl-3-(trifluoromethyl)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole

Lipophilicity Membrane Permeability Physicochemical Property

Select this compound to leverage a validated Cav2.2-inhibitor pharmacophore for chronic pain programs. Its defined N1-ethyl/C3-CF3 pattern ensures consistent ADME calibration (XLogP 2.1, 1 rotatable bond, TPSA 17.8 Ų) versus the N1-methyl analog. The 98% purity and regiospecific substitution minimize side reactions during lead optimization or polycyclic scaffold construction. A strategic fluorinated comparator for metabolic stability assays.

Molecular Formula C9H11F3N2
Molecular Weight 204.19 g/mol
CAS No. 2098007-33-9
Cat. No. B1484040
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Ethyl-3-(trifluoromethyl)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole
CAS2098007-33-9
Molecular FormulaC9H11F3N2
Molecular Weight204.19 g/mol
Structural Identifiers
SMILESCCN1C2=C(CCC2)C(=N1)C(F)(F)F
InChIInChI=1S/C9H11F3N2/c1-2-14-7-5-3-4-6(7)8(13-14)9(10,11)12/h2-5H2,1H3
InChIKeyQGKJTEDDVCVEKF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Ethyl-3-(trifluoromethyl)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole: Core Properties and Research Sourcing Profile


1-Ethyl-3-(trifluoromethyl)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole (CAS 2098007-33-9) is a fluorinated, bicyclic heterocycle featuring a cyclopentane-fused pyrazole core with an N1-ethyl substituent and a C3-trifluoromethyl group [1]. This compound belongs to the 2,4,5,6-tetrahydrocyclopenta[c]pyrazole class, a scaffold validated as a privileged structure in N-type calcium channel (Cav2.2) blocker programs for chronic pain [2]. Computed physicochemical descriptors include a molecular weight of 204.19 g/mol and an XLogP3 of 2.1, positioning it in a moderately lipophilic property space distinct from non-fluorinated or N1-des-alkyl analogs [1]. It is commercially available from multiple suppliers, with reported purities reaching 98% .

Why a Simple Pyrazole or N1-Des-Alkyl Analog Cannot Replace 1-Ethyl-3-(trifluoromethyl)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole


Indiscriminate substitution with a generic pyrazole, a non-fluorinated analog, or the des-ethyl variant within the cyclopenta[c]pyrazole series is inadvisable due to quantifiable differences in lipophilicity, conformational flexibility, and steric bulk imposed by the specific N1-ethyl and C3-trifluoromethyl groups. These substituents directly modulate the compound's XLogP (2.1 for the ethyl analog versus 1.8 for the N1-methyl variant ) and the number of rotatable bonds (1 versus 0), which are critical determinants of membrane permeability and metabolic stability [1]. The tetrahydrocyclopenta[c]pyrazole scaffold itself has been identified as a key pharmacophore for Cav2.2 channel inhibition, an activity signature absent in simple monocyclic pyrazoles lacking the fused cyclopentane ring system [2].

Quantitative Differentiation Evidence for 1-Ethyl-3-(trifluoromethyl)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole Against Closest Comparators


Lipophilicity Advantage Over N1-Methyl Analog (CAS 2097968-47-1)

The target compound exhibits an XLogP3 of 2.1 [1], compared to 1.8 for the direct N1-methyl analog 1-methyl-3-(trifluoromethyl)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole (CAS 2097968-47-1) . This 0.3 log unit increase is driven by the additional methylene group in the N1-ethyl substituent. In drug-discovery programs, an ΔXLogP of ≥0.3 can translate to a measurable increase in passive membrane permeability, a common optimization parameter for CNS-targeted or intracellular-targeted probe molecules [2].

Lipophilicity Membrane Permeability Physicochemical Property

Conformational Flexibility Differentiation Through Rotatable Bond Count

The N1-ethyl group introduces 1 rotatable bond, whereas the N1-methyl analog possesses 0 rotatable bonds (excluding the methyl group, which does not contribute a rotatable bond) [1]. This difference is significant in computational drug design: each additional rotatable bond increases the entropic penalty upon binding (estimated at 0.5–1.5 kcal/mol per bond) [2]. For SAR exploration, an ethyl-derivative provides a tool to probe the trade-off between increased conformational flexibility and potential binding affinity gains, an exploration that is impossible with the fully rigid methyl analog.

Conformational Flexibility Entropy Rotatable Bond

Scaffold Validation as a Cav2.2 N-Type Calcium Channel Blocker Chemotype

The tetrahydrocyclopenta[c]pyrazole scaffold is not merely a heterocyclic core; it is a validated pharmacophore for N-type calcium channel (Cav2.2) blockade, a molecular target for chronic pain [1]. Winters et al. demonstrated that specific substitutions on this scaffold yield compounds with potent Cav2.2 inhibitory activity and in vivo efficacy in a rat complete Freund's adjuvant (CFA) pain model [1]. In contrast, simple monocyclic pyrazoles such as 1-ethyl-3-(trifluoromethyl)-1H-pyrazole (CAS 362640-54-8) [2] lack the fused cyclopentane ring and have not been reported to exhibit Cav2.2 activity; their biological profile is associated with non-specific activity and toxicity hazards (H302, H315, H319, H335) .

N-Type Calcium Channel Cav2.2 Pain Pharmacophore

Purity Specification Advantage Over Generic N1-Methyl Analog

The target compound is commercially available at a minimum purity of 98% from specialist suppliers , whereas the closest N1-methyl analog (CAS 2097968-47-1) is typically listed at a standard 95% purity across major vendors . This 3% absolute purity difference is consequential for high-sensitivity biophysical assays (e.g., Surface Plasmon Resonance, Isothermal Titration Calorimetry) and for use as a synthetic intermediate in multi-step reactions where cumulative byproduct formation must be minimized.

Purity Quality Control Reproducibility

Metabolic Stability Enhancement Inferred from Trifluoromethyl Group and Bicyclic Scaffold

Trifluoromethylpyrazoles have gained significant attention in medicinal chemistry, particularly as anti-inflammatory and antibacterial agents, largely due to the metabolic stability conferred by the CF3 group [1]. The location of the trifluoromethyl substituent on the 3-position of the pyrazole nucleus is specifically associated with modulation of biological activity profiles [1]. Combined with the fused cyclopentane ring, which adds steric shielding to the pyrazole core, the target compound is expected to exhibit enhanced resistance to cytochrome P450-mediated oxidation compared to non-fluorinated 3-methyl analogs such as 1-ethyl-3-methyl-1,4,5,6-tetrahydrocyclopenta[c]pyrazole (hypothetical comparator). This inference is supported by broad class-level data on trifluoromethylpyrazoles [1][2].

Metabolic Stability CYP450 Trifluoromethyl

Optimal Research and Procurement Scenarios for 1-Ethyl-3-(trifluoromethyl)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole


Cav2.2 Calcium Channel Blocker Lead Optimization Programs

The tetrahydrocyclopenta[c]pyrazole core is a proven pharmacophore for N-type calcium channel (Cav2.2) inhibition, a target validated in preclinical chronic pain models [4]. The target compound's N1-ethyl substitution and C3-CF3 group constitute rational variations for structure–activity relationship (SAR) exploration around a patent-rich chemical space. Researchers engaging in hit-to-lead or lead optimization campaigns for Cav2.2 should prioritize this compound as a tool to systematically vary lipophilicity and conformational flexibility while preserving the core scaffold's target-engagement potential .

Physicochemical Property Benchmarking and Computational Model Building

With precisely computed XLogP (2.1) [4], rotatable bond count (1) [4], and topological polar surface area (17.8 Ų) [4], this compound serves as an ideal benchmark compound for calibrating in silico ADME prediction models (e.g., SwissADME, ADMETlab). Its property profile, quantified against the N1-methyl analog (XLogP 1.8, no rotatable bonds) , provides a mini-series for evaluating the performance of logP prediction algorithms and for training machine-learning models on the effect of small alkyl group modifications on permeability and solubility.

High-Purity Synthetic Intermediate for Fused Heterocycle Synthesis

Available at 98% purity [4], this compound is qualified as a robust synthetic intermediate for constructing more complex polycyclic heterocycles, such as o-quinodimethane precursors described in the synthesis of bridged pyrazole derivatives . The defined regiospecific substitution pattern (N1-ethyl, C3-CF3) minimizes the risk of unwanted side reactions during subsequent functionalization, making it a reliable starting material for academic and industrial synthetic chemistry laboratories.

Metabolic Stability Screening in Early-Stage Probe Discovery

Given the strong class-level evidence for enhanced metabolic stability in 3-trifluoromethylpyrazoles [4], this compound is a strategic procurement choice for laboratories conducting early-stage in vitro metabolic stability assays (e.g., microsomal or hepatocyte stability). It serves as a fluorinated comparator against non-fluorinated pyrazole controls, enabling researchers to experimentally quantify the metabolic shielding effect of the CF3 group within the unique tetrahydrocyclopenta[c]pyrazole context.

Quote Request

Request a Quote for 1-Ethyl-3-(trifluoromethyl)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.